molecular formula C13H9F2N B11886978 1-(Difluoromethyl)naphthalene-2-acetonitrile

1-(Difluoromethyl)naphthalene-2-acetonitrile

Cat. No.: B11886978
M. Wt: 217.21 g/mol
InChI Key: HMAAOHJBMODZIZ-UHFFFAOYSA-N
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Description

1-(Difluoromethyl)naphthalene-2-acetonitrile is a chemical compound characterized by the presence of a difluoromethyl group attached to a naphthalene ring, with an acetonitrile group at the second position. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

The synthesis of 1-(Difluoromethyl)naphthalene-2-acetonitrile typically involves difluoromethylation reactions. These reactions can be catalyzed by transition metals, which facilitate the incorporation of the difluoromethyl group into organic molecules. Common reagents used in these reactions include FSO₂CF₂CO₂TMS, CF₂N₂, and HCF₂SO₂R . These reagents generate difluorocarbene under neutral or basic conditions, which then inserts into various bonds such as O–H, N–H, C=C, C=O, and C≡C .

Chemical Reactions Analysis

1-(Difluoromethyl)naphthalene-2-acetonitrile undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthalene-2-carboxylic acid derivatives, while reduction may produce naphthalene-2-ethylamine derivatives.

Scientific Research Applications

1-(Difluoromethyl)naphthalene-2-acetonitrile has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism by which 1-(Difluoromethyl)naphthalene-2-acetonitrile exerts its effects involves the interaction of the difluoromethyl group with various molecular targets. The difluoromethyl group can enhance the lipophilicity and metabolic stability of the compound, allowing it to interact more effectively with biological membranes and enzymes. The specific pathways involved depend on the particular application and target molecule.

Comparison with Similar Compounds

1-(Difluoromethyl)naphthalene-2-acetonitrile can be compared with other difluoromethylated compounds, such as:

The uniqueness of this compound lies in its combination of a difluoromethyl group and an acetonitrile group, which provides a distinct set of chemical and physical properties that can be exploited in various applications.

Properties

Molecular Formula

C13H9F2N

Molecular Weight

217.21 g/mol

IUPAC Name

2-[1-(difluoromethyl)naphthalen-2-yl]acetonitrile

InChI

InChI=1S/C13H9F2N/c14-13(15)12-10(7-8-16)6-5-9-3-1-2-4-11(9)12/h1-6,13H,7H2

InChI Key

HMAAOHJBMODZIZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2C(F)F)CC#N

Origin of Product

United States

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